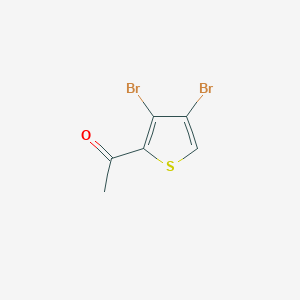

![molecular formula C12H8Cl2O2S2 B1303980 3-[(3,4-二氯苄基)硫代]-2-噻吩甲酸 CAS No. 251096-84-1](/img/structure/B1303980.png)

3-[(3,4-二氯苄基)硫代]-2-噻吩甲酸

描述

Compound 1, identified by the PubMed ID 21882820, is a synthetic organic compound known for its ability to inhibit receptor protein tyrosine phosphatase γ (RPTPγ). The compound’s IUPAC name is 3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid .

科学研究应用

化合物 1 有多种科学研究应用:

化学: 用作配位化学中的配体,并用作有机合成中的构建单元。

生物学: 研究其对受体蛋白酪氨酸磷酸酶 γ 的抑制效应,该酶在细胞信号传导中起作用。

医学: 研究其在受体蛋白酪氨酸磷酸酶 γ 参与的疾病中的潜在治疗应用。

作用机制

化合物 1 通过抑制受体蛋白酪氨酸磷酸酶 γ 来发挥其作用。这种抑制会破坏靶蛋白上特定酪氨酸残基的去磷酸化,从而影响下游信号通路。 分子靶点包括参与细胞生长、分化和凋亡的蛋白质 .

生化分析

Biochemical Properties

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as receptor protein tyrosine phosphatase gamma (RPTPγ), where it binds to a hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site, thereby disrupting the catalytic cycle of the enzyme . The compound’s interaction with RPTPγ highlights its potential as a modulator of phosphatase activity, which is crucial in various cellular signaling pathways.

Cellular Effects

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RPTPγ, the compound can alter the phosphorylation state of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of RPTPγ by occupying a hydrophobic pocket near the active site . This binding prevents the WPD-loop from closing over the active site, thereby inhibiting the enzyme’s catalytic activity . The disruption of the catalytic cycle of RPTPγ underscores the compound’s potential as a therapeutic agent targeting phosphatase-related pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained modulation of phosphatase activity

Dosage Effects in Animal Models

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits RPTPγ without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective dosage regimens.

Metabolic Pathways

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of RPTPγ can affect metabolic flux and metabolite levels within the cell . By modulating the activity of phosphatases, the compound can influence key metabolic pathways, thereby altering cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory activity on RPTPγ and its overall impact on cellular processes.

准备方法

合成路线和反应条件

化合物 1 的合成涉及在碱(例如氢氧化钠)存在下,3,4-二氯苄基氯与噻吩-2-羧酸反应。 反应通常在有机溶剂(如二甲基甲酰胺 (DMF))中于回流条件下进行 .

工业生产方法

化合物 1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 这包括控制温度、反应时间和试剂浓度 .

化学反应分析

反应类型

化合物 1 经历各种化学反应,包括:

氧化: 噻吩环可以被氧化形成亚砜或砜。

还原: 羧酸基团可以被还原成醇。

取代: 二氯苯基基团可以发生亲核取代反应.

常见试剂和条件

氧化: 使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。

还原: 氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 是常用的还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要产物

氧化: 亚砜或砜。

还原: 醇衍生物。

相似化合物的比较

类似化合物

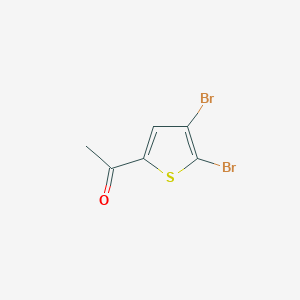

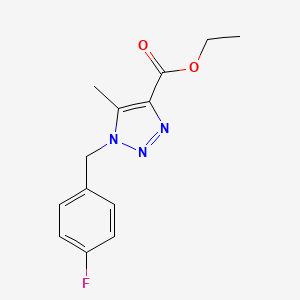

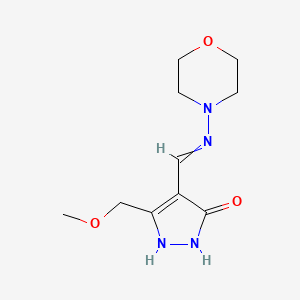

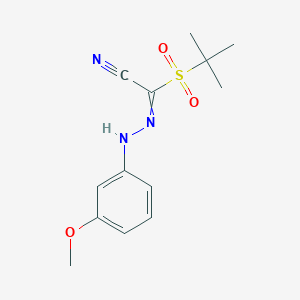

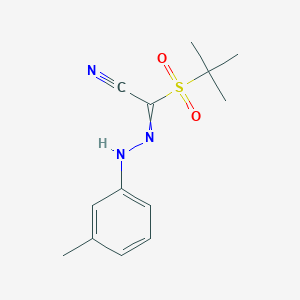

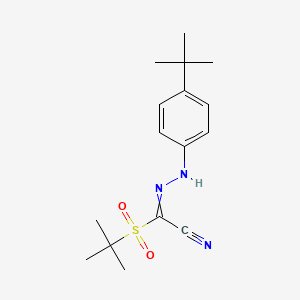

化合物 2: 另一种具有不同化学结构的受体蛋白酪氨酸磷酸酶 γ 抑制剂。

化合物 3: 一种结构相似的化合物,它抑制另一类磷酸酶。

化合物 4: 具有噻吩环,但在苯基上具有不同的取代基.

独特性

化合物 1 由于其对受体蛋白酪氨酸磷酸酶 γ 的特异性抑制及其独特的化学结构(包括 3,4-二氯苯基基团和噻吩-2-羧酸部分)而独一无二 .

属性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDVTOVFHVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173366 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251096-84-1 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)